

VEGFR-2-IN-5 hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: VEGFR-2-IN-5 hydrochloride

Cat. No.: B8118221

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In-Depth Technical Guide: VEGFR-2-IN-5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of novel anti-cancer therapeutics. Inhibition of the VEGFR-2 signaling cascade can effectively suppress tumor growth and metastasis by preventing the formation of new blood vessels that supply nutrients to the tumor. This technical guide provides a comprehensive overview of **VEGFR-2-IN-5 hydrochloride**, a potent and selective inhibitor of VEGFR-2. This document details its physicochemical properties, mechanism of action, the intricate VEGFR-2 signaling pathway, and relevant experimental protocols for its evaluation. All quantitative data is presented in clear, structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.

Introduction to VEGFR-2-IN-5 Hydrochloride

VEGFR-2-IN-5 hydrochloride is a small molecule inhibitor of VEGFR-2. Its development as a targeted therapeutic agent stems from the critical role of VEGFR-2 in pathological angiogenesis, a hallmark of cancer. By selectively binding to and inhibiting the kinase activity of

VEGFR-2, this compound disrupts the downstream signaling events that lead to endothelial cell proliferation, migration, and survival, thereby impeding angiogenesis.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of **VEGFR-2-IN-5 hydrochloride** is fundamental for its application in research and drug development.

Property	Value	Reference
CAS Number	2700435-52-3	[1]
Molecular Formula	C ₁₉ H ₂₅ ClN ₈	[2][3]
Molecular Weight	400.91 g/mol	[2][3]

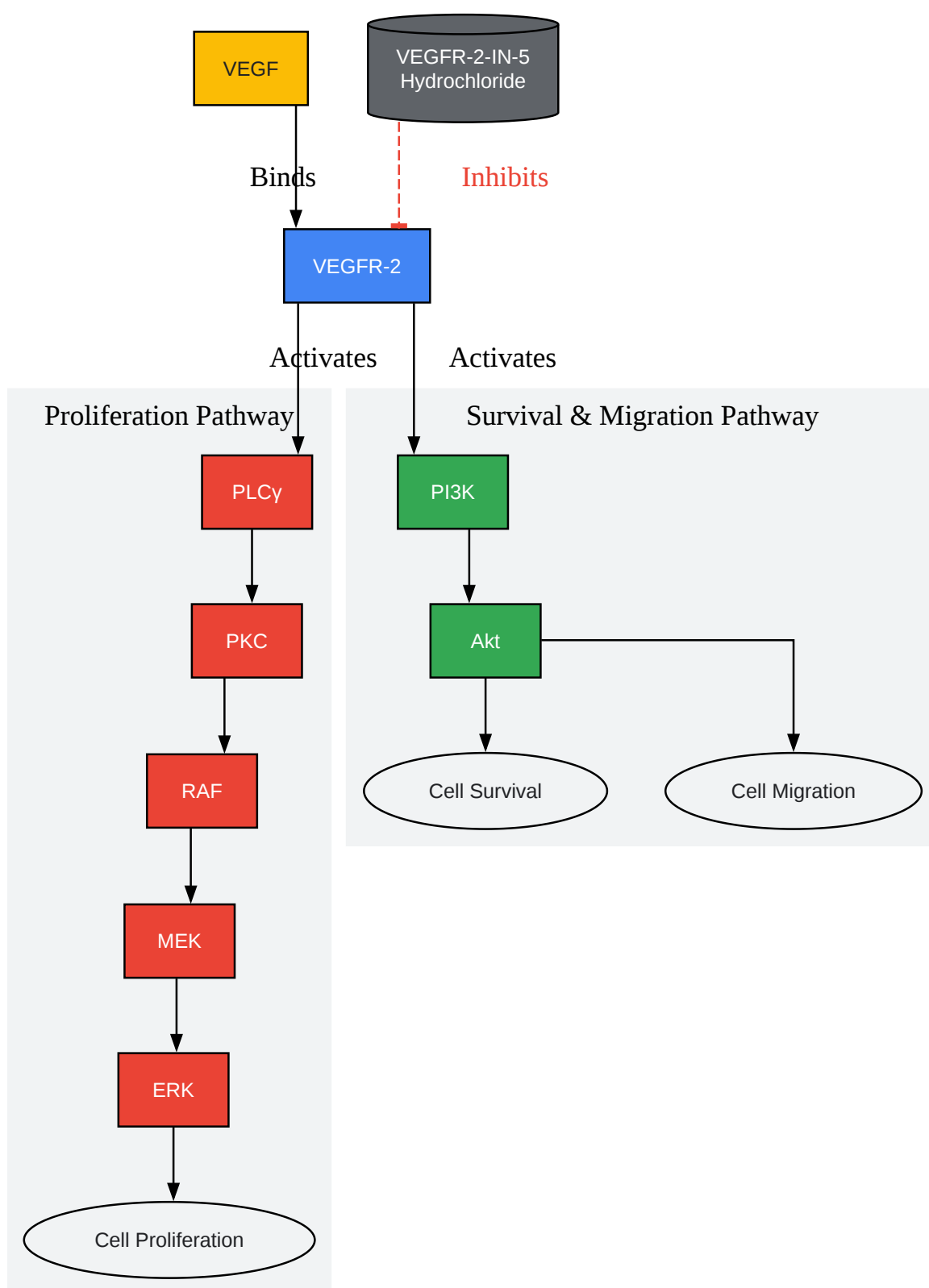
The VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events crucial for angiogenesis. Understanding this pathway is essential to appreciate the mechanism of action of inhibitors like **VEGFR-2-IN-5 hydrochloride**.

Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. These phosphorylated sites serve as docking stations for various signaling proteins, initiating multiple downstream pathways. The principal signaling cascades activated by VEGFR-2 include:

- The PLCγ-PKC-MAPK Pathway: This pathway is a major driver of endothelial cell proliferation.
- The PI3K/Akt Pathway: This cascade is critical for endothelial cell survival and migration.
- The FAK/paxillin Pathway: This pathway is involved in the regulation of cell adhesion and migration.

The diagram below illustrates a simplified overview of the VEGFR-2 signaling cascade.



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VEGFR-2 Signaling Pathway and Inhibition

Mechanism of Action of VEGFR-2-IN-5 Hydrochloride

VEGFR-2-IN-5 hydrochloride functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By occupying the ATP-binding pocket of the enzyme, it prevents the phosphorylation of tyrosine residues, thereby blocking the initiation of downstream signaling cascades. This targeted inhibition ultimately leads to the suppression of angiogenesis. While specific quantitative data for **VEGFR-2-IN-5 hydrochloride** is primarily detailed within patent literature, the compound is characterized as a potent inhibitor of VEGFR-2.

Experimental Protocols

The following sections outline standardized experimental protocols that are commonly employed to evaluate the efficacy of VEGFR-2 inhibitors like **VEGFR-2-IN-5 hydrochloride**.

In Vitro VEGFR-2 Kinase Assay

This assay is designed to quantify the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.

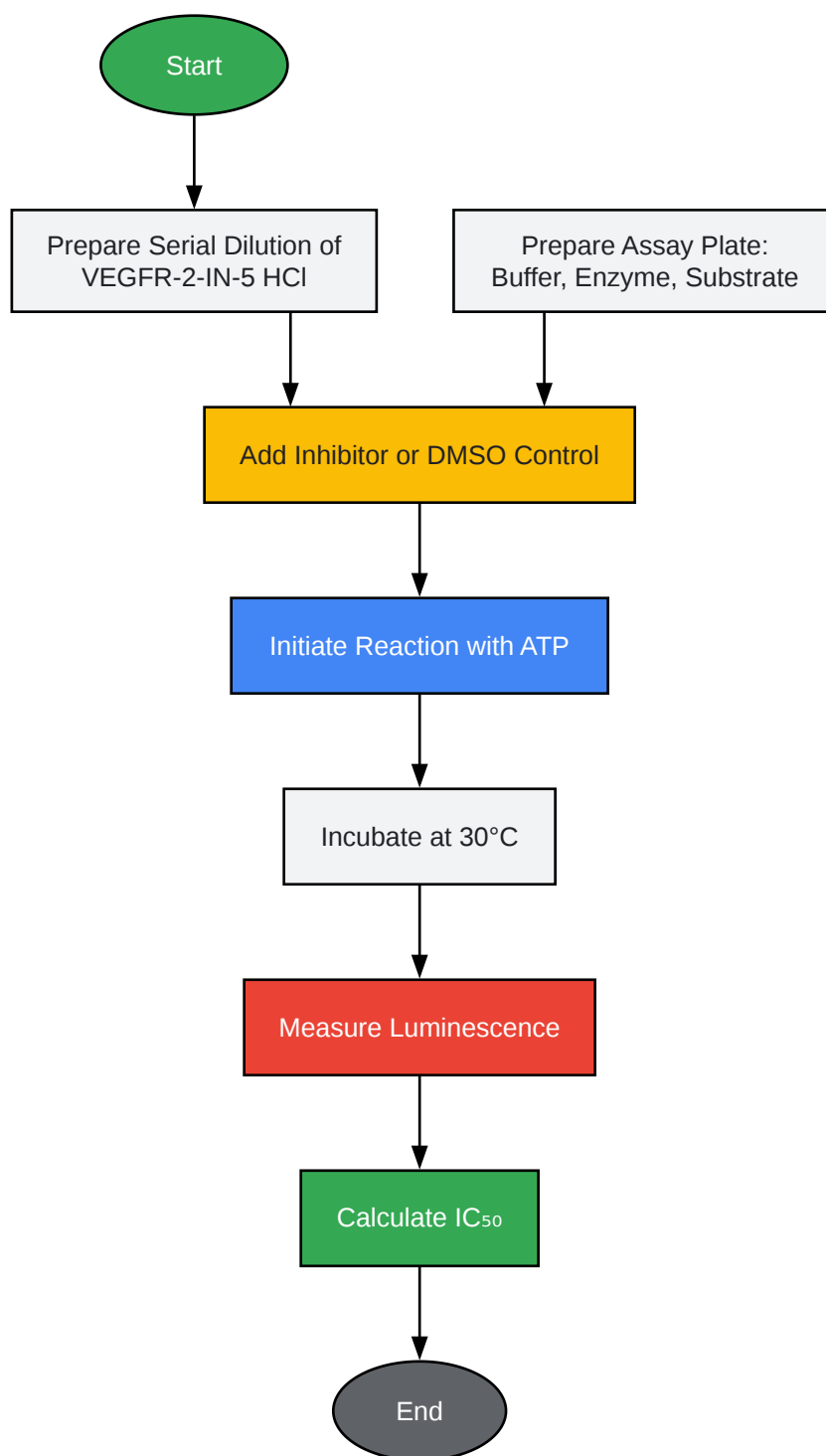
Objective: To determine the IC_{50} value of **VEGFR-2-IN-5 hydrochloride** against VEGFR-2.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, $MgCl_2$, DTT)
- **VEGFR-2-IN-5 hydrochloride** (dissolved in DMSO)
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
- White, opaque 96-well plates

Procedure:

- Prepare a serial dilution of **VEGFR-2-IN-5 hydrochloride** in DMSO.
- In a 96-well plate, add the assay buffer, the VEGFR-2 enzyme, and the peptide substrate.
- Add the diluted **VEGFR-2-IN-5 hydrochloride** or DMSO (as a control) to the respective wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions.
- The luminescence signal is inversely proportional to the kinase activity.
- Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.



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In Vitro VEGFR-2 Kinase Assay Workflow

Cell-Based Proliferation Assay

This assay evaluates the effect of the inhibitor on the proliferation of endothelial cells, which is a key process in angiogenesis.

Objective: To determine the anti-proliferative activity of **VEGFR-2-IN-5 hydrochloride** on human umbilical vein endothelial cells (HUVECs).

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium
- VEGF-A
- **VEGFR-2-IN-5 hydrochloride**
- Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- 96-well cell culture plates

Procedure:

- Seed HUVECs in a 96-well plate and allow them to adhere overnight.
- Starve the cells in a low-serum medium for several hours.
- Treat the cells with various concentrations of **VEGFR-2-IN-5 hydrochloride** for 1-2 hours.
- Stimulate the cells with VEGF-A to induce proliferation. Include a non-stimulated control.
- Incubate for 48-72 hours.
- Add a cell proliferation reagent and measure the absorbance or luminescence according to the manufacturer's protocol.
- Calculate the percentage of proliferation inhibition and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Conclusion

VEGFR-2-IN-5 hydrochloride is a valuable research tool for studying the intricacies of VEGFR-2 signaling and its role in angiogenesis. Its targeted mechanism of action makes it a compound of interest for the development of anti-cancer therapies. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of this and other VEGFR-2 inhibitors. Further investigation into its in vivo efficacy and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.

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References

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